2-Acetoxy-3',4'-difluorobenzophenone

CAS No.: 890098-72-3

Cat. No.: VC2281983

Molecular Formula: C15H10F2O3

Molecular Weight: 276.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890098-72-3 |

|---|---|

| Molecular Formula | C15H10F2O3 |

| Molecular Weight | 276.23 g/mol |

| IUPAC Name | [2-(3,4-difluorobenzoyl)phenyl] acetate |

| Standard InChI | InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 |

| Standard InChI Key | KWGKYQWIEGMZMH-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

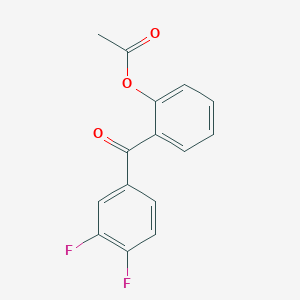

2-Acetoxy-3',4'-difluorobenzophenone features a benzophenone core structure with specific functional group modifications. The molecular structure consists of:

-

A central carbonyl (C=O) group connecting two phenyl rings

-

An acetoxy group (-OCOCH₃) at the 2-position of one phenyl ring

-

Fluorine atoms at the 3' and 4' positions of the second phenyl ring

The official IUPAC name for this compound is Methanone, 2-(acetyloxy)phenyl-, reflecting its structural components and substitution pattern .

Physical and Chemical Properties

Based on available data, 2-Acetoxy-3',4'-difluorobenzophenone exhibits the following properties:

*Properties inferred based on similar benzophenone derivatives

Structural Comparison with Similar Compounds

The subtle structural differences between 2-Acetoxy-3',4'-difluorobenzophenone and related compounds significantly impact their physical and chemical behaviors:

| Compound | Position of Acetoxy Group | Position of Fluoro Groups | CAS Number | Molecular Weight |

|---|---|---|---|---|

| 2-Acetoxy-3',4'-difluorobenzophenone | 2-position | 3',4'-positions | 890098-72-3 | 276.23 g/mol |

| 4-Acetoxy-3',5'-difluorobenzophenone | 4-position | 3',5'-positions | 890100-05-7 | 276.23 g/mol |

| 2-Acetoxy-2',4'-difluorobenzophenone | 2-position | 2',4'-positions | - | 276.23 g/mol |

Synthesis Methods

Reaction Conditions and Parameters

Based on similar synthetic procedures for benzophenone derivatives, the following reaction parameters are likely applicable:

| Synthetic Approach | Typical Reagents | Catalyst | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-Difluorobenzene, 2-Acetoxybenzoyl chloride | AlCl₃ | Dichloromethane | 0-25°C | 2-4 hours |

| Acetylation | 2-Hydroxy-3',4'-difluorobenzophenone, Acetic anhydride | Pyridine | Pyridine or Dichloromethane | 25-50°C | 2-6 hours |

Chemical Reactivity

Predicted Reaction Patterns

The structure of 2-Acetoxy-3',4'-difluorobenzophenone suggests several potential reaction pathways:

Carbonyl Group Reactions

The carbonyl group can participate in typical ketone reactions:

-

Reduction (using NaBH₄ or LiAlH₄) to form the corresponding alcohol

-

Nucleophilic addition reactions with appropriate nucleophiles

-

Condensation reactions with amines to form imines

Fluorine Substitution Reactions

The fluorine atoms may undergo nucleophilic aromatic substitution under specific conditions, particularly with strong nucleophiles, though this would likely require activating conditions due to the moderate electron-withdrawing nature of the carbonyl group.

Structure-Reactivity Relationships

The reactivity of 2-Acetoxy-3',4'-difluorobenzophenone is significantly influenced by its structural features:

-

The acetoxy group at the 2-position introduces steric effects that may influence reactivity at the carbonyl center

-

The 3',4'-difluoro substitution pattern alters the electronic distribution in the aromatic ring, affecting electrophilic and nucleophilic susceptibility

-

The ortho positioning of the acetoxy group relative to the carbonyl creates potential for intramolecular interactions

Comparative Analysis

Comparison with 4-Acetoxy-3',5'-difluorobenzophenone

While structurally similar to 2-Acetoxy-3',4'-difluorobenzophenone, 4-Acetoxy-3',5'-difluorobenzophenone (CAS: 890100-05-7) differs in:

-

Position of the acetoxy group (para vs. ortho)

-

Position of fluorine atoms (3',5' vs. 3',4')

These differences likely result in distinct:

-

Reactivity patterns due to the absence of ortho steric effects

-

Biological activity profiles

-

Physical properties such as melting point and solubility

Comparison with 2-Acetoxy-2',4'-difluorobenzophenone

2-Acetoxy-2',4'-difluorobenzophenone differs from the target compound in the positioning of fluorine atoms (2',4' vs. 3',4'). This alternative positioning likely:

-

Alters electronic distribution throughout the molecule

-

Modifies reactivity patterns, particularly for nucleophilic aromatic substitution

-

Changes potential biological interaction profiles

Research Status and Future Directions

Current Research Landscape

The limited information available about 2-Acetoxy-3',4'-difluorobenzophenone in the literature suggests that:

-

This compound remains relatively unexplored compared to more common benzophenone derivatives

-

Commercial availability exists primarily for research purposes

-

Systematic studies of its properties and applications may be limited

Future Research Opportunities

Future investigations into 2-Acetoxy-3',4'-difluorobenzophenone could profitably focus on:

-

Development of optimized synthetic routes with improved yields

-

Comprehensive characterization of physical, chemical, and spectroscopic properties

-

Exploration of biological activities through systematic screening protocols

-

Investigation of structure-activity relationships through comparison with structural analogs

-

Evaluation of potential applications in materials science, particularly as UV stabilizers or photoinitiators

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume